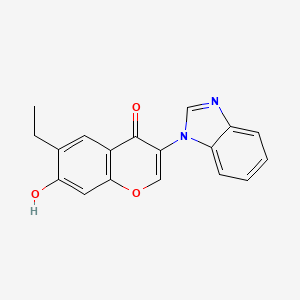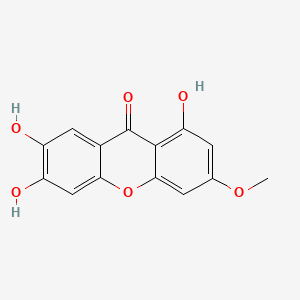
1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one is a member of the class of xanthones, specifically 9H-xanthen-9-one, substituted by hydroxy groups at positions 1, 6, and 7, and a methoxy group at position 3 . This compound is known for its biological activity and is found in various plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one can be synthesized through the deglycosylation of mangiferin, a major constituent of mango fruit. The process involves the removal of glycoside groups from mangiferin to yield athyriol . The reaction typically requires specific enzymes or chemical reagents to facilitate the deglycosylation process.
Industrial Production Methods: Industrial production of athyriol involves the extraction of mangiferin from natural sources such as mango fruit hulls and heartwood. The extracted mangiferin is then subjected to chemical or enzymatic processes to produce athyriol .
Analyse Des Réactions Chimiques
Types of Reactions: 1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of athyriol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving athyriol typically use halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Applications De Recherche Scientifique
1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various xanthone derivatives.
Biology: Studied for its role as a plant metabolite and its interactions with other biological molecules.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of athyriol involves its interaction with various molecular targets and pathways. 1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one is known to inhibit xanthine oxidase, an enzyme involved in the production of reactive oxygen species . This inhibition reduces oxidative stress and inflammation, contributing to its therapeutic effects. Additionally, athyriol may interact with other enzymes and receptors, modulating various biological processes.
Comparaison Avec Des Composés Similaires
Mangiferin: A glycosylated form of athyriol, known for its antioxidant and anti-inflammatory properties.
Norathyriol: A tetrahydroxyxanthone similar to athyriol, with notable pharmacological activities.
Uniqueness: 1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one is unique due to its specific substitution pattern on the xanthone core, which imparts distinct biological activities. Unlike mangiferin, athyriol lacks glycoside groups, which may influence its bioavailability and metabolic stability .
Propriétés
Numéro CAS |
28283-84-3 |
|---|---|
Formule moléculaire |
C14H10O6 |
Poids moléculaire |
274.22 g/mol |
Nom IUPAC |
1,6,7-trihydroxy-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O6/c1-19-6-2-10(17)13-12(3-6)20-11-5-9(16)8(15)4-7(11)14(13)18/h2-5,15-17H,1H3 |
Clé InChI |
IFNAQIAMTNJLIF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O |
SMILES canonique |
COC1=CC(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-2-[11C]Methoxy-N-n-propylnorapomorphine](/img/structure/B1233662.png)
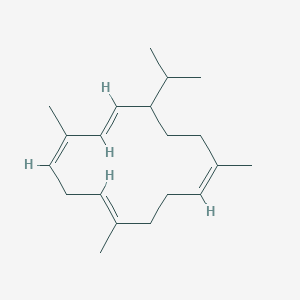
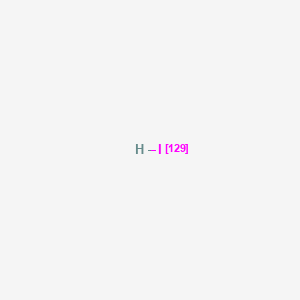
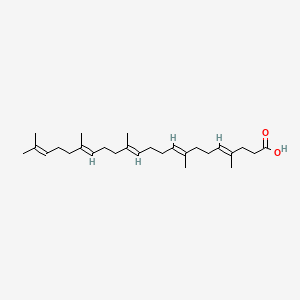
![5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide](/img/structure/B1233669.png)
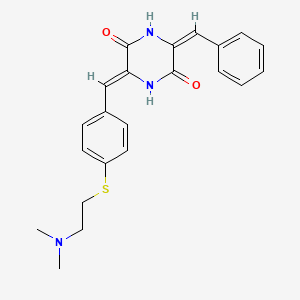
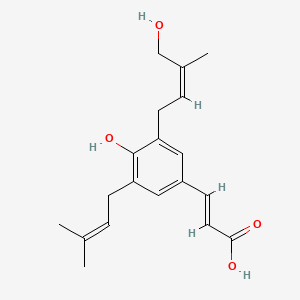
![(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1233673.png)
![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)
![methyl (10R,12R,13E,19R)-13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1233679.png)
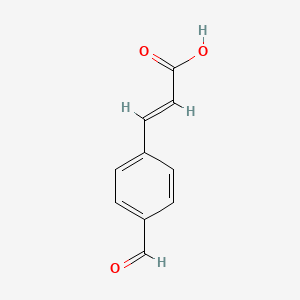
![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)
![(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one](/img/structure/B1233684.png)
